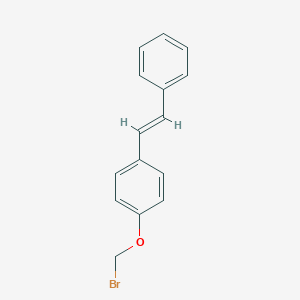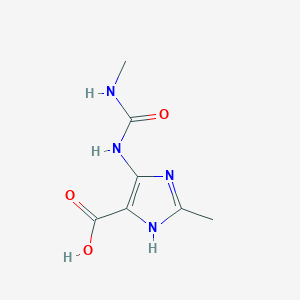
(R)-1-(4-Methanesulfonamidophenoxy)3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenethyl group, a hydroxypropoxy group, and a methanesulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-Dichlorophenethylamine: This can be synthesized by the reduction of 3,4-dichlorophenylacetonitrile using a suitable reducing agent such as lithium aluminum hydride.
Formation of the Intermediate: The 3,4-dichlorophenethylamine is then reacted with epichlorohydrin to form an epoxide intermediate.
Nucleophilic Opening of the Epoxide: The epoxide intermediate is opened by a nucleophilic attack from methylamine, resulting in the formation of a secondary amine.
Coupling with Methanesulfonyl Chloride: The secondary amine is then coupled with methanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of dichlorophenethyl and methanesulfonamide groups on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest that it could be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.
作用機序
The mechanism of action of ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The dichlorophenethyl group may interact with hydrophobic pockets in proteins, while the methanesulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)acetamide: Similar structure but with an acetamide group instead of a methanesulfonamide group.
®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)benzenesulfonamide: Similar structure but with a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
The uniqueness of ®-N-(4-(3-((3,4-Dichlorophenethyl)(methyl)amino)-2-hydroxypropoxy)phenyl)methanesulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both dichlorophenethyl and methanesulfonamide groups allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C19H24Cl2N2O4S |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
N-[4-[(2R)-3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H24Cl2N2O4S/c1-23(10-9-14-3-8-18(20)19(21)11-14)12-16(24)13-27-17-6-4-15(5-7-17)22-28(2,25)26/h3-8,11,16,22,24H,9-10,12-13H2,1-2H3/t16-/m1/s1 |
InChIキー |
BQBSHJUQVIWEFM-MRXNPFEDSA-N |
異性体SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)C[C@H](COC2=CC=C(C=C2)NS(=O)(=O)C)O |
正規SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CC(COC2=CC=C(C=C2)NS(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)



![[(1R,2R,4S,9R,10S,13S,16R)-16-acetyloxy-5,5,9-trimethyl-14-methylidene-6,15-dioxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12829664.png)



![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)



![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)

